Enpp-1-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H15N5O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(6-amino-1H-imidazo[4,5-c]pyridin-4-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22) |
InChI Key |
DPMUHFLMJDLLNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ENPP-1-IN-11: A Technical Guide to a Novel STING Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 dampens anti-tumor immune responses. ENPP-1-IN-11 is a potent and selective small molecule inhibitor of ENPP1, designed to block this hydrolysis and thereby unleash the therapeutic potential of STING activation in cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound functions as a competitive inhibitor of the ENPP1 enzyme.[1] Its primary mechanism is the blockade of the enzymatic hydrolysis of extracellular 2'3'-cGAMP.[2] In the tumor microenvironment (TME), cancer cells can release 2'3'-cGAMP in response to cellular stress and DNA damage. This extracellular 2'3'-cGAMP acts as a paracrine signaling molecule, activating the STING pathway in adjacent immune cells, particularly dendritic cells (DCs) and macrophages. STING activation leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.
ENPP1, which is often overexpressed on the surface of cancer cells, acts as an immune checkpoint by degrading extracellular 2'3'-cGAMP, thus preventing this anti-tumor immune cascade.[2] By inhibiting ENPP1, this compound protects extracellular 2'3'-cGAMP from degradation, leading to its accumulation in the TME and sustained STING-dependent immune activation. This transforms an immunologically "cold" tumor microenvironment, devoid of immune cells, into a "hot" one that is responsive to immunotherapy.
Beyond 2'3'-cGAMP, ENPP1 also hydrolyzes other substrates, most notably ATP, to produce AMP. AMP is subsequently converted to the immunosuppressive molecule adenosine by CD73. By inhibiting ENPP1, this compound may also modulate the purinergic signaling pathway, further contributing to a more favorable anti-tumor immune environment.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and related compounds, providing a comparative overview of their potency and activity.
| Compound | Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Cell-based Potency (EC₅₀) | Reference |
| This compound (compound 23) | ENPP1 | Enzymatic Inhibition | 45 nM | - | - | [1] |
| STF-1623 | ENPP1 | Enzymatic Inhibition | 16 nM (Kᵢ,app) | - | - | [3] |
| SR-8314 | ENPP1 | Enzymatic Inhibition | 79 nM | - | - | [3] |
| ZXP-8202 | ENPP1 | Cell-based Assay | - | - | 20 nM | [3] |
| ZX-8177 | ENPP1 | Enzymatic Inhibition | - | 9.5 nM | - | [3] |
Signaling Pathway Diagram
The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
ENPP1 Enzymatic Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the hydrolysis of a synthetic substrate by ENPP1.
Materials:
-
Recombinant Human ENPP1
-
p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) as substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mg/mL BSA
-
Stop Solution: 0.2 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant human ENPP1 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add the ENPP1 solution and the inhibitor solution (or vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNP-TMP substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
ENPP1-Mediated 2'3'-cGAMP Hydrolysis Assay
This assay directly measures the inhibition of the hydrolysis of the natural substrate, 2'3'-cGAMP.
Materials:
-
Recombinant Human ENPP1
-
2'3'-cGAMP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA
-
Detection Reagent (e.g., AMP/GMP-Glo™ Assay)
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare a solution of recombinant human ENPP1 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add the ENPP1 solution and the inhibitor solution (or vehicle control).
-
Initiate the reaction by adding 2'3'-cGAMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of AMP and GMP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.
STING Activation Assay in THP-1 Cells
This cell-based assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in the presence of extracellular cGAMP.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
2'3'-cGAMP
-
This compound
-
Lipofectamine 2000 (for cGAMP transfection as a positive control)
-
ELISA kit for human IFN-β
-
96-well cell culture plate
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Add a fixed concentration of extracellular 2'3'-cGAMP to the wells. Include a positive control with transfected 2'3'-cGAMP and a negative control with no treatment.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent increase in IFN-β production in the presence of this compound and extracellular cGAMP.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experiments described above.
Conclusion
This compound represents a promising therapeutic agent that targets a key immune checkpoint in the tumor microenvironment. Its ability to potently and selectively inhibit ENPP1 leads to the restoration of STING signaling, thereby promoting a robust anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of ENPP1 inhibitors in cancer immunotherapy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.
References
An In-depth Technical Guide to the ENPP1 Inhibitor: ENPP-1-IN-11
This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with ENPP-1-IN-11, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). It is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to ENPP1
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] Its primary enzymatic function is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[3][4]
Key Functions of ENPP1:
-
Regulation of Mineralization: By hydrolyzing extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), ENPP1 is a central regulator of bone and cartilage development. PPi is a potent inhibitor of hydroxyapatite formation, and its production by ENPP1 prevents soft tissue calcification.[2][5][6] Dysregulation of this function is linked to mineralization disorders like Generalized Arterial Calcification of Infancy (GACI).[7]
-
Modulation of Insulin Signaling: ENPP1 can interact with the insulin receptor, and its overexpression has been associated with insulin resistance.[1][5]
-
Immune Regulation via the cGAS-STING Pathway: A critical, more recently discovered role of ENPP1 is its function as a negative regulator of the innate immune system.[1] ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cGAMP, a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][8][9] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immune responses.[6][8][9]
The cGAS-STING Pathway and ENPP1's Regulatory Role
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.
Pathway Activation:
-
Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1][6]
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[1][6]
-
STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[10]
-
Downstream Signaling: This binding event induces a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[10]
-
Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a potent anti-viral or anti-tumor immune response.[1]
ENPP1's role as an immune checkpoint stems from its ability to hydrolyze cGAMP that has been exported from tumor cells into the extracellular space. This extracellular cGAMP is a critical immunotransmitter that can be taken up by neighboring immune cells, such as dendritic cells, to activate STING in a paracrine manner, thereby propagating the anti-tumor signal.[8] By degrading this signal, ENPP1 effectively suppresses anti-tumor immunity within the tumor microenvironment (TME).[6][8][11]
References
- 1. mdpi.com [mdpi.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of Enpp-1-IN-11: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Biological Evaluation of the Potent ENPP1 Inhibitor, Enpp-1-IN-11.
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes. It is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP). Through its enzymatic activity, ENPP1 plays a pivotal role in modulating purinergic signaling, bone mineralization, and innate immunity. Of particular interest to the field of oncology is its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. By degrading cGAMP, ENPP1 dampens the innate immune response to tumor-derived DNA, thereby promoting an immunosuppressive tumor microenvironment. This has positioned ENPP1 as a compelling target for cancer immunotherapy.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a novel and potent small molecule inhibitor of ENPP1. This compound was identified as compound 23 in a study by Gangar M, et al., which focused on the design and development of non-nucleotidic thioguanine-based ENPP1 inhibitors for cancer immunotherapy. This document will detail the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in the field of drug discovery and development.
Data Presentation
The following tables summarize the key quantitative data for this compound and the lead compound from the same study, compound 43, for comparative purposes.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Ki (nM) |
| This compound (Compound 23) | ENPP1 | 45 |
| Compound 43 | ENPP1 | 41 |
Table 2: Pharmacokinetic Properties of this compound in Female BALB/c Mice
| Parameter | Value |
| Clearance (CL) (mL/min/kg) | Low |
| Plasma Stability (Human and Mouse) | Good |
Note: Specific numerical values for clearance and plasma stability were not publicly available in the referenced materials and are qualitatively described as "low" and "good" respectively in the source. For precise values, consulting the full scientific publication is recommended.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound. These protocols are based on the information available in the primary research article by Gangar M, et al.
Synthesis of this compound (Compound 23)
The synthesis of this compound (2-((2-amino-7H-purin-6-yl)thio)-N-(4-hydroxy-3-methoxyphenyl)acetamide) is a multi-step process. A generalized synthetic scheme is provided below. For detailed reaction conditions, purification methods, and characterization data, it is imperative to consult the supplementary information of the primary publication.
General Synthetic Scheme:
-
Starting Materials: Commercially available 6-chloro-9H-purin-2-amine and 2-mercaptoacetic acid.
-
Step 1: Thioether Formation. 6-chloro-9H-purin-2-amine is reacted with 2-mercaptoacetic acid in the presence of a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to form (2-amino-9H-purin-6-yl)thio)acetic acid.
-
Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with 4-amino-2-methoxyphenol using a standard peptide coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield the final product, this compound.
-
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Biochemical Assay: ENPP1 Inhibition
The inhibitory potency of this compound against ENPP1 was determined using an in vitro enzymatic assay.
-
Enzyme: Recombinant human ENPP1.
-
Substrate: A suitable substrate for ENPP1, such as p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescently labeled substrate. The hydrolysis of the substrate leads to a detectable signal (e.g., colorimetric or fluorescent).
-
Assay Buffer: A buffer solution maintaining a physiological pH (e.g., pH 7.4) and containing necessary cofactors for ENPP1 activity (e.g., zinc and calcium ions).
-
Procedure:
-
Recombinant ENPP1 is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is quantified using a plate reader.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Assay: STING Activation in THP-1 Cells
The ability of this compound to enhance STING signaling was assessed in a cell-based assay using the human monocytic cell line THP-1, which endogenously expresses the components of the cGAS-STING pathway.
-
Cell Line: THP-1 cells.
-
Stimulus: A STING agonist, such as 2'3'-cGAMP.
-
Readout: Measurement of the expression of STING-dependent downstream targets, such as interferon-β (IFN-β) or other interferon-stimulated genes (ISGs). This can be quantified by methods like quantitative PCR (qPCR) for mRNA levels or ELISA for protein levels.
-
Procedure:
-
THP-1 cells are seeded in a multi-well plate.
-
The cells are treated with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) in the presence of varying concentrations of this compound.
-
A control group is treated with the STING agonist alone.
-
The cells are incubated for a specific duration to allow for STING activation and downstream gene expression.
-
The cells are then lysed, and RNA is extracted for qPCR analysis of IFN-β and other ISG expression levels, or the supernatant is collected for ELISA-based measurement of secreted IFN-β.
-
The potentiation of STING signaling by this compound is determined by the fold-increase in the expression of the target genes compared to the control group.
-
In Vivo Efficacy Studies
The anti-tumor efficacy of ENPP1 inhibitors is typically evaluated in syngeneic mouse tumor models.
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) bearing tumors derived from a syngeneic cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer).
-
Treatment: this compound administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.
-
Endpoints:
-
Tumor growth inhibition: Tumor volume is measured regularly throughout the study.
-
Survival analysis: The overall survival of the treated animals is monitored.
-
Immunophenotyping: Tumors and lymphoid organs are harvested at the end of the study to analyze the immune cell populations by flow cytometry.
-
-
Procedure:
-
Tumor cells are implanted into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, this compound monotherapy, and potentially combination therapy with other immunotherapies like anti-PD-1).
-
The treatments are administered as per the defined schedule.
-
Tumor growth and the health of the animals are monitored regularly.
-
At the end of the study, the tumors and other relevant tissues are collected for further analysis.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow related to the action of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.
Caption: The role of ENPP1 in ATP hydrolysis and adenosine-mediated immunosuppression.
Caption: General experimental workflow for the evaluation of this compound.
ENPP1 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment. Its primary role in oncology is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 effectively dampens the anti-tumor immune response, leading to immune evasion.[1][2] Overexpression of ENPP1 is correlated with poor prognosis in various cancers, including breast, lung, and bladder cancer.[1][3][4] Consequently, inhibition of ENPP1 represents a promising therapeutic strategy to restore STING-mediated anti-tumor immunity. This guide provides a comprehensive overview of the target validation for ENPP1 in oncology, including its mechanism of action, preclinical and clinical data for leading inhibitors, and detailed experimental protocols.
The Role of ENPP1 in the cGAS-STING Pathway
The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.
Signaling Pathway Overview:
-
dsDNA Sensing: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus.
-
Downstream Signaling: Activated STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β).
-
Anti-Tumor Immunity: Type I interferons promote the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.
ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing the activation of STING in bystander immune cells within the tumor microenvironment.[1][5] Inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING signaling and anti-tumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]
- 3. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.5. Tumor Growth Inhibition Experiments [bio-protocol.org]
- 5. 4T1 syngeneic mouse model with resection and vaccination [bio-protocol.org]
In Vitro Characterization of a Novel ENPP1 Inhibitor: Enpp1-IN-X
This technical guide provides a comprehensive overview of the in vitro characterization of Enpp1-IN-X, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ENPP1 inhibitors.
ENPP1 is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing substrates such as adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][2] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system.[3][4][5] Inhibition of ENPP1 can enhance STING signaling, promoting anti-tumor immunity.[1][4] Additionally, ENPP1's hydrolysis of ATP to AMP contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[2][5]
Biochemical Characterization
The initial in vitro characterization of Enpp1-IN-X involves assessing its direct inhibitory activity on the ENPP1 enzyme. This is typically achieved through biochemical assays using purified recombinant ENPP1.
Data Presentation: Biochemical Activity of Enpp1-IN-X
| Assay Type | Substrate | Enpp1-IN-X IC50 (nM) |
| Biochemical Activity | 2'3'-cGAMP | 15.2 |
| Biochemical Activity | ATP | 25.8 |
| Biochemical Activity | pNP-TMP | 18.5 |
Experimental Protocol: Enzyme-Based ENPP1 Inhibitory Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.
Materials:
-
Recombinant human soluble ENPP1
-
Assay buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 µM ZnCl₂
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)
-
Test compound (Enpp1-IN-X) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of Enpp1-IN-X in DMSO.
-
In a 96-well plate, add the test compound to the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 20 ng of recombinant human soluble ENPP1 to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 200 µM of the substrate pNP-TMP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Measure the production of p-nitrophenol by reading the absorbance at 405 nm.
-
For blank controls, the enzyme is added at the end of the reaction, just before reading the absorbance.
-
Calculate the percent inhibition for each concentration of Enpp1-IN-X and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Characterization
To assess the activity of Enpp1-IN-X in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to block ENPP1 activity on the surface of cancer cells.
Data Presentation: Cellular Activity of Enpp1-IN-X
| Cell Line | Assay Type | Enpp1-IN-X IC50 (nM) |
| MDA-MB-231 | Cellular ENPP1 Inhibition | 73.2 |
| 4T1 | Cellular ENPP1 Inhibition | 85.5 |
Experimental Protocol: Cellular ENPP1 Enzymatic Inhibition Assay
This protocol describes a method to measure the inhibitory effect of a compound on ENPP1 in a cellular context.
Materials:
-
MDA-MB-231 or other cancer cell lines expressing ENPP1
-
96-well tissue culture plate
-
Cell culture medium
-
D-Hanks' Balanced Salt Solution (D-HBSS)
-
Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)
-
Test compound (Enpp1-IN-X) dissolved in DMSO
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed 1.0 × 10⁴ cells/well in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Wash the cells twice with 100 µL of D-HBSS.
-
Add 80 µL of fresh D-HBSS to each well.
-
Add 10 µL of the test compound (Enpp1-IN-X) or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of 2 mM pNP-TMP to each well for a final concentration of 200 µM.
-
Incubate the plate at 37°C for 4 hours.
-
Measure the amount of released p-nitrophenolate by reading the absorbance at 405 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving ENPP1 and a typical experimental workflow for characterizing an ENPP1 inhibitor.
References
- 1. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
ENPP-1-IN-11 and its Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Role of ENPP1 in the Tumor Microenvironment
ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers and is often associated with poor prognosis.[1][6][7] Its primary functions within the TME are twofold:
-
Inhibition of the cGAS-STING Pathway: Cytosolic DNA from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes 2'3'-cGAMP.[8][9] Extracellular 2'3'-cGAMP can be taken up by immune cells, activating the STING pathway and leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for an effective anti-tumor immune response.[3][10][11] ENPP1, located on the cell surface, hydrolyzes extracellular 2'3'-cGAMP, thereby preventing this activation and allowing tumors to evade immune surveillance.[2][3][8]
ENPP-1-IN-11 and Other ENPP1 Inhibitors: Quantitative Data
Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | ENPP1 | 259.0 (for 2',3'-cGAMP) | Enzymatic Assay | [13] |
| 1328.0 (for ATP) | ||||
| Enpp-1-IN-13 | ENPP1 | 1,290 | Not Specified | [14] |
| ENPP3 | 20,200 | |||
| Enpp-1-IN-20 | ENPP1 | 0.09 | Enzymatic Assay | [15] |
| 8.8 | Cell-based Assay | [15] | ||
| ISM5939 | ENPP1 | 0.63 (for 2',3'-cGAMP) | Enzymatic Assay (pH 7.4) | [13] |
| 9.28 (for ATP) | ||||
| RBS2418 | ENPP1 | 0.14 (Ki, for cGAMP) | Enzymatic Assay | [16] |
| 0.13 (Ki, for ATP) | ||||
| STF-1623 | ENPP1 | Not specified | Binds tightly with slow dissociation | [6][8][17] |
| AVA-NP-695 | ENPP1 | Potent (specific value not provided) | Enzymatic Assay | [18][19] |
| SR-8314 | ENPP1 | 79 (Ki) | Not Specified | [12] |
Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors
| Inhibitor | Cancer Model | Dosing & Schedule | Key Findings | Reference |
| ISM5939 | CT26 & MC38 syngeneic models | Not specified | Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition. | [20] |
| STF-1623 | Breast, pancreatic, colorectal, and glioblastoma mouse models | Not specified | Suppressed tumor growth with no observed side effects. Synergizes with anti-PD-L1. | [2][6][17][21] |
| AVA-NP-695 | 4T1 breast cancer syngeneic model | Not specified | Superior tumor growth inhibition and reduced metastasis compared to Olaparib and anti-PD-1. | [19] |
| Unnamed ENPP1 inhibitor prodrug | Pan02 pancreatic ductal carcinoma syngeneic model | Not specified | 11% Tumor Growth Inhibition (TGI) as monotherapy; 51% TGI in combination with radiation. | [22] |
Experimental Protocols
ENPP1 Enzymatic Inhibition Assay
This protocol outlines a general method to determine the in vitro potency of an ENPP1 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1 enzymatic activity.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate: 2'3'-cGAMP or ATP
-
Assay Buffer: e.g., 50 mM Tris pH 9.5, 250 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2[18]
-
Test compound (e.g., this compound) at various concentrations
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, which detects AMP/GMP production via fluorescence polarization)[23][24]
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound to the wells.
-
Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP or ATP).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add the detection reagents (e.g., AMP²/GMP² antibody and tracer) and incubate as per the manufacturer's instructions.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based STING Activation Assay
This protocol describes a method to assess the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.
Objective: To measure the induction of STING-dependent downstream signaling (e.g., IFN-β production) in the presence of an ENPP1 inhibitor and a STING agonist.
Materials:
-
A cell line that expresses cGAS and STING (e.g., THP-1 monocytes, mouse embryonic fibroblasts)[11][25]
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test ENPP1 inhibitor
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for quantifying IFN-β (e.g., ELISA kit or RT-qPCR primers)
-
Lysis buffer (for RT-qPCR)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ENPP1 inhibitor for a pre-determined time (e.g., 1 hour).
-
Add the STING agonist (2'3'-cGAMP) to the wells.
-
Incubate the cells for a specified period to allow for STING activation and IFN-β production (e.g., 6-24 hours).
-
For ELISA: Collect the cell culture supernatant. Perform an ELISA for IFN-β according to the manufacturer's protocol.
-
For RT-qPCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for IFN-β and a housekeeping gene.
-
Analyze the data to determine the fold-increase in IFN-β production in the presence of the ENPP1 inhibitor compared to the agonist-only control.
Murine Syngeneic Tumor Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of an ENPP1 inhibitor.
Objective: To assess the effect of an ENPP1 inhibitor on tumor growth and the tumor microenvironment in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Syngeneic tumor cell line (e.g., 4T1 breast cancer, CT26 colon cancer)[18][20]
-
Test ENPP1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for animal dosing (e.g., oral gavage needles, syringes)
-
Materials for tissue collection and processing for downstream analysis (e.g., flow cytometry, immunohistochemistry)
Procedure:
-
Implant a known number of tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, ENPP1 inhibitor, combination therapy).
-
Administer the ENPP1 inhibitor and control treatments according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be used for:
-
Immunohistochemistry: To visualize immune cell infiltration.
-
Flow Cytometry: To quantify different immune cell populations (e.g., CD8+ T cells, NK cells, myeloid-derived suppressor cells).
-
Gene Expression Analysis: To assess changes in immune-related gene expression.
-
-
Analyze the tumor growth data to determine the percent tumor growth inhibition.
-
Analyze the data from the tumor microenvironment to understand the mechanism of action.
Signaling Pathways and Experimental Workflows
Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.
Caption: Mechanism of ENPP1 in creating an immunosuppressive tumor microenvironment.
Caption: General experimental workflow for evaluating ENPP1 inhibitors.
Conclusion
ENPP1 is a compelling target for cancer immunotherapy due to its dual role in suppressing the cGAS-STING pathway and promoting an adenosine-rich immunosuppressive tumor microenvironment. The development of potent and selective ENPP1 inhibitors, such as this compound and others, holds significant promise for "re-awakening" the innate immune system to fight cancer. The preclinical data for this class of inhibitors demonstrates their potential to not only inhibit tumor growth as monotherapies but also to synergize with other cancer treatments like checkpoint blockade and radiotherapy. Further clinical investigation of ENPP1 inhibitors is warranted to translate these promising preclinical findings into effective therapies for patients with a wide range of solid tumors.
References
- 1. medindia.net [medindia.net]
- 2. news-medical.net [news-medical.net]
- 3. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Drug Candidate STF-1623 Activates Innate Immunity in Solid Tumors · VXB US [vxbus.com]
- 7. pnas.org [pnas.org]
- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 12. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]
- 14. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ENPP1 | Insilico Medicine [insilico.com]
- 21. bioengineer.org [bioengineer.org]
- 22. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. researchgate.net [researchgate.net]
- 25. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ISM5939: An In-Depth Technical Guide to a Novel ENPP1 Inhibitor
Executive Summary: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in cancer immunotherapy. By degrading the immune signaling molecule 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 suppresses the STING (Stimulator of Interferon Genes) pathway, a key driver of innate anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data for ISM5939, a potent and orally bioavailable small molecule inhibitor of ENPP1 developed by Insilico Medicine. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo data, outlining detailed experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
Introduction to ENPP1 and ISM5939
ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cGAMP.[1][2] In the tumor microenvironment, the degradation of 2'3'-cGAMP by ENPP1 dampens the cGAS-STING pathway, thereby inhibiting the production of type I interferons and subsequent anti-tumor T-cell responses.[3][4] Elevated ENPP1 expression is associated with metastasis and poor prognosis in various cancer types.[5][6] Therefore, inhibiting ENPP1 is a promising therapeutic strategy to restore STING-mediated anti-tumor immunity.
ISM5939 is a novel, orally available ENPP1 inhibitor with a distinct molecular structure, designed with the assistance of generative Artificial Intelligence.[5] It has been nominated as a preclinical candidate for cancer immunotherapy and has received Investigational New Drug (IND) clearance from the FDA for the treatment of solid tumors.[7][8] Preclinical studies have demonstrated its robust anti-tumor efficacy, favorable safety profile, and promising pharmacokinetic properties.[3][8]
Quantitative Preclinical Data for ISM5939
The following tables summarize the key quantitative data from preclinical evaluations of ISM5939.
Table 1: In Vitro and Cellular Activity of ISM5939
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Enzymatic IC50 | 0.63 nM | Against 2',3'-cGAMP degradation | [1][9] |
| Enzymatic IC50 | 9.28 nM | Against ATP hydrolysis | [9] |
| Cellular EC50 | 330 nM | MDA-MB-231 (triple-negative breast cancer) | [1] |
| Selectivity | >15,000-fold vs ENPP2 | Enzymatic assay | [9] |
| Selectivity | >3,400-fold vs ENPP3 | Enzymatic assay | [9] |
Table 2: In Vivo Efficacy of ISM5939 in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MC38 (Colorectal) | ISM5939 Monotherapy | 30 mg/kg, p.o. BID | 67% | [1][10][11] |
| MC38 (Colorectal) | ISM5939 + anti-PD-L1 | 30 mg/kg, p.o. BID | 96% (vs 53% for anti-PD-L1 alone) | [1] |
| MC38 (Colorectal) | ISM5939 + anti-PD-1 | 30 mg/kg, p.o. BID | 68% (vs 28% for anti-PD-1 alone) | [1] |
Table 3: Preclinical Safety and Pharmacokinetic Profile of ISM5939
| Study Type | Species | Dose | Observations | Reference |
| 28-Day GLP Toxicity | Rat | Up to 150 mg/kg/day | Well-tolerated, no severe adverse changes | [9] |
| 28-Day GLP Toxicity | Dog | Up to 30 mg/kg/day | Well-tolerated, no severe adverse changes | [9] |
| ADME Properties | - | - | Favorable ADME properties | [1] |
| Safety Panel | - | 10 µM | No obvious agonistic or antagonistic effects on 44 selected targets | [1] |
Signaling Pathway and Experimental Workflow Visualizations
ENPP1-STING Signaling Pathway
The following diagram illustrates the mechanism of action of ISM5939 in the context of the ENPP1-STING signaling pathway.
Caption: Mechanism of ISM5939 in the ENPP1-STING pathway.
Preclinical Evaluation Workflow for an ENPP1 Inhibitor
This diagram outlines a typical experimental workflow for the preclinical assessment of a novel ENPP1 inhibitor like ISM5939.
Caption: A typical preclinical workflow for an ENPP1 inhibitor.
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the preclinical evaluation of ENPP1 inhibitors.
ENPP1 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available ENPP1 inhibitor screening kits.
Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)
-
Fluorescent ENPP1 Substrate (e.g., TG-mAMP)
-
Test compound (e.g., ISM5939) and positive control inhibitor
-
DMSO for compound dilution
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water.
-
Dilute the ENPP1 enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Assay Buffer.
-
Dilute the fluorescent substrate to its working concentration (e.g., 2X final concentration) in 1X Assay Buffer.
-
Prepare a serial dilution of the test compound in DMSO, then dilute into 1X Assay Buffer to a 4X final concentration.
-
-
Assay Protocol:
-
Add 10 µL of 1X Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 5 µL of the diluted ENPP1 enzyme to initiate the reaction.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular 2'3'-cGAMP ELISA Assay
This protocol is based on commercially available 2'3'-cGAMP ELISA kits.
Objective: To measure the ability of an ENPP1 inhibitor to prevent the degradation of 2'3'-cGAMP in a cellular context.
Materials:
-
Cancer cell line expressing ENPP1 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (e.g., ISM5939)
-
Cell lysis buffer
-
2'3'-cGAMP Competitive ELISA Kit (containing 2'3'-cGAMP standard, antibody, HRP conjugate, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
-
Sample Preparation:
-
After treatment, lyse the cells according to the ELISA kit manufacturer's instructions.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
ELISA Protocol:
-
Add standards and diluted cell lysate samples to the wells of the antibody-coated microplate.
-
Add the 2'3'-cGAMP-HRP conjugate and the 2'3'-cGAMP antibody to each well.
-
Incubate the plate for 2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate and incubate for 30 minutes.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of 2'3'-cGAMP in the cell lysates by interpolating from the standard curve.
-
Determine the EC50 value, the concentration of the compound that results in a 50% increase in 2'3'-cGAMP levels.
-
In Vivo Syngeneic Mouse Model for Efficacy Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.
Objective: To assess the in vivo anti-tumor activity of an ENPP1 inhibitor, alone and in combination with checkpoint blockade.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
-
Murine colorectal cancer cells (e.g., MC38)
-
Matrigel®
-
Test compound (e.g., ISM5939) formulated for oral gavage
-
Checkpoint inhibitor antibody (e.g., anti-PD-1 or anti-PD-L1)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest MC38 cells and resuspend them in a 1:1 mixture of PBS and Matrigel®.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.
-
-
Treatment:
-
Monitor tumor growth until tumors reach a predetermined size (e.g., ~100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, ISM5939 alone, checkpoint inhibitor alone, combination).
-
Administer ISM5939 via oral gavage at the specified dose and schedule (e.g., 30 mg/kg, twice daily).
-
Administer the checkpoint inhibitor via intraperitoneal injection as required.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically terminated when tumors in the control group reach a maximum allowed size.
-
At the end of the study, excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Conclusion
The preclinical data for ISM5939 strongly support its development as a novel cancer immunotherapy agent. Its high potency and selectivity for ENPP1, coupled with its oral bioavailability and favorable safety profile, make it a promising candidate for clinical investigation. The in vivo studies demonstrating significant single-agent activity and synergistic effects with checkpoint inhibitors highlight its potential to enhance anti-tumor immunity in a range of solid tumors. The detailed protocols and workflow provided in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug development.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. academic.oup.com [academic.oup.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ENPP-1-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. It functions by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.
ENPP1 negatively modulates this pathway by hydrolyzing the STING agonist, cyclic GMP-AMP (2’3’-cGAMP), thereby dampening the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is associated with poor prognosis.[3] Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy for cancer immunotherapy, aiming to restore and enhance the cGAS-STING-mediated anti-tumor immunity.
ENPP-1-IN-11 (also referred to as compound 23) is a potent and selective small molecule inhibitor of ENPP1.[4] These application notes provide detailed experimental protocols for the use of this compound in cell culture, including methods for evaluating its enzymatic inhibition and its effects on cancer cells.
Mechanism of Action: ENPP1 in the cGAS-STING Pathway
The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro ENPP1 Inhibition
| Compound | Target | Ki (nM) |
| This compound | ENPP1 | 45 |
| Data from Gangar M, et al. Bioorg Chem. 2022.[4] |
Table 2: In Vivo Anti-Tumor Efficacy of an ENPP1 Inhibitor
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | - |
| ENPP1 Inhibitor | 11 |
| Radiation | - |
| ENPP1 Inhibitor + Radiation | 51 |
| Data from a study on a novel ENPP1 inhibitor in a Pan02 syngeneic mouse model, demonstrating the synergistic effect with radiotherapy.[5] While this data is not for this compound specifically, it is representative of the expected in vivo activity of potent ENPP1 inhibitors. |
Experimental Protocols
In Vitro ENPP1 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against recombinant ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA
-
Substrate: p-Nitrophenyl-5’-thymidine monophosphate (p-Nph-5’-TMP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 10 µL of the diluted this compound solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 80 µL of recombinant ENPP1 solution (at a final concentration of 100 pM) to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate p-Nph-5’-TMP (at a final concentration equivalent to its Km value) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Cell-Based ENPP1 Activity Assay
This protocol outlines a method to measure the activity of ENPP1 in live cells and assess the inhibitory effect of this compound. This protocol is adapted from commercially available kits and published studies.
Materials:
-
A549 human lung carcinoma cells (or other cell line of interest)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
ENPP1/ENPP3 Cell-Based Assay Kit (e.g., from Cayman Chemical, Item No. 702080) or similar fluorogenic substrate-based assay
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed A549 cells in a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
The next day, remove the culture medium and wash the cells once with the provided assay buffer.
-
Prepare different concentrations of this compound in the assay buffer.
-
Add 90 µL of the this compound solutions to the corresponding wells. For the control wells, add 90 µL of assay buffer with the vehicle (DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic ENPP1 substrate to each well.
-
Immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm every 5 minutes for 60-120 minutes at 37°C.
-
Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of ENPP1 inhibition at different concentrations of this compound and determine the cellular IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
A549/CDDP (cisplatin-resistant) or other cancer cell lines[6]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if applicable. A study using a similar compound on A549/CDDP cells used a concentration of 1.25 µM in combination with cisplatin.[6]
Workflow Diagram:
Conclusion
This compound is a valuable research tool for investigating the role of ENPP1 in the cGAS-STING pathway and its potential as a target for cancer immunotherapy. The provided protocols offer a starting point for in vitro characterization of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data suggests that inhibition of ENPP1 can enhance anti-tumor immunity, particularly in combination with other cancer therapies like radiation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Induction of A549 Nonsmall-Cell Lung Cancer Cells Proliferation by Photoreleased Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for EN-PP1-IN-11 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][2] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response that is critical for anti-tumor immunity.[1][2] Inhibition of ENPP1 has emerged as a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[3] ENPP1-IN-11 is a potent inhibitor of ENPP1 with a Ki value of 45 nM.[1] These application notes provide detailed protocols for the use of ENPP1-IN-11 in in vivo mouse models to study its pharmacokinetic properties and anti-tumor efficacy.
Mechanism of Action
ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and cGAMP.[4] In the tumor microenvironment, cancer cells can release cGAMP, which acts as a "danger signal" to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[3] ENPP1 on the surface of tumor cells or other cells in the tumor microenvironment degrades cGAMP, thereby suppressing this immune activation.[1][2] ENPP1-IN-11, by inhibiting ENPP1, prevents the degradation of cGAMP, leading to a more robust STING-mediated anti-tumor immune response.[1]
Data Presentation
Table 1: In Vitro and In Vivo Properties of Selected ENPP1 Inhibitors
| Compound | Ki (nM) | In Vivo Model | Dosing | Key Findings | Reference |
| ENPP1-IN-11 | 45 | BALB/c mice | 10 mg/kg (PO), 1 mg/kg (IV) | Favorable pharmacokinetic profile | [1] |
| ISM5939 | 0.63 (IC50) | MC-38 syngeneic model | 30 mg/kg (PO, BID) | 67% Tumor Growth Inhibition (TGI) as monotherapy | [5] |
| RBS2418 | 0.14 (cGAMP), 0.13 (ATP) | Hepa1-6 and GL261-luc syngeneic models | Not specified | Significant tumor growth reduction and increased survival | [6] |
| AVA-NP-695 | Not specified | 4T1 syngeneic model | Not specified | Superior tumor growth inhibition and reduced metastasis | [7] |
| STF-1623 | Not specified | Multiple cancer models | Not specified | Effective in suppressing tumors in various mouse models | [8] |
Table 2: Pharmacokinetic Parameters of ENPP1-IN-11 in Female BALB/c Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Tmax (h) | 1.2 | - |
| Cmax (ng/mL) | 185 | 258 |
| AUC (0-t) (ngh/mL) | 754 | 243 |
| AUC (0-inf) (ngh/mL) | 758 | 244 |
| T1/2 (h) | 2.9 | 1.8 |
| CL (mL/min/kg) | - | 68.3 |
(Data sourced from MedChemExpress and is for reference only)[1]
Experimental Protocols
Protocol 1: Preparation of ENPP1-IN-11 Formulation for In Vivo Administration
This protocol provides a general guideline for formulating ENPP1-IN-11 for oral (PO) and intravenous (IV) administration based on common practices for small molecule inhibitors. It is crucial to first determine the solubility of the specific batch of ENPP1-IN-11 being used.
Materials:
-
ENPP1-IN-11 powder
-
Vehicle for oral administration: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Vehicle for intravenous administration: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
For Oral Administration (Homogeneous Suspension):
-
Weigh the required amount of ENPP1-IN-11 powder based on the desired concentration and the number of animals to be dosed.
-
In a sterile tube, add the ENPP1-IN-11 powder.
-
Add the 0.5% CMC-Na solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. If needed, sonicate for short intervals to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
For Intravenous Administration (Clear Solution):
-
Prepare a stock solution of ENPP1-IN-11 in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final desired volume and concentration.
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.
Protocol 2: Pharmacokinetic Study of ENPP1-IN-11 in Mice
Objective: To determine the pharmacokinetic profile of ENPP1-IN-11 following oral and intravenous administration in mice.
Animals:
-
Female BALB/c mice, 8-10 weeks old.
Procedure:
-
Acclimate the mice for at least one week before the experiment.
-
Divide the mice into two groups for oral and intravenous administration.
-
For the oral administration group, administer ENPP1-IN-11 at a dose of 10 mg/kg via oral gavage.
-
For the intravenous administration group, inject ENPP1-IN-11 at a dose of 1 mg/kg via the tail vein.
-
Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of ENPP1-IN-11 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using appropriate software.
Protocol 3: Efficacy Study of ENPP1-IN-11 in a Syngeneic Mouse Cancer Model
Objective: To evaluate the anti-tumor efficacy of ENPP1-IN-11 in a relevant syngeneic mouse cancer model (e.g., CT26 colon carcinoma, 4T1 breast cancer, or MC38 colon adenocarcinoma).
Animals:
-
BALB/c or C57BL/6 mice (depending on the chosen syngeneic tumor model), 6-8 weeks old.
Procedure:
-
Inject tumor cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1-IN-11 monotherapy, combination therapy with a checkpoint inhibitor).
-
Administer ENPP1-IN-11 at a predetermined dose and schedule (e.g., daily oral gavage). The dosing should be based on pharmacokinetic data to maintain plasma concentrations above the IC90.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Analyze the data to determine the effect of ENPP1-IN-11 on tumor growth.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
Application Notes and Protocols for High-Throughput Screening of ENPP-1 Inhibitors Using ENPP-1-IN-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ENPP-1-IN-11 as a reference compound in high-throughput screening (HTS) assays to identify novel inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Detailed protocols for both biochemical and cell-based assays are provided, along with data presentation tables and pathway diagrams to facilitate experimental design and data interpretation. While a specific IC50 value for this compound in a dedicated high-throughput screening campaign was not identified in the literature, a reported Ki value of 45 nM establishes it as a potent inhibitor suitable for use as a positive control.[1] The methodologies outlined below are based on established and robust HTS assays for ENPP1 inhibitors.[2][3][4][5][6]
Introduction to ENPP1
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[7][8] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[8] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[7][8] ENPP1 achieves this by degrading the cGAS product, cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor and anti-viral immune responses mediated by STING activation.[7][8] This central role in immune evasion has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[9][10]
This compound: A Potent Reference Inhibitor
This compound is a potent and valuable tool compound for researchers engaged in the discovery of novel ENPP1 inhibitors. Its established potency, with a reported Ki of 45 nM, makes it an ideal positive control for HTS campaigns, enabling the validation of assay performance and the accurate assessment of the potency of screening compounds.[1]
Quantitative Data for ENPP1 Inhibitors
The following table summarizes key quantitative data for this compound and other representative ENPP1 inhibitors. This information is critical for establishing assay windows and for the comparative analysis of newly identified compounds.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical | Ki | 45 nM | [1] |
| ENPP-1-IN-13 | Biochemical | IC50 | 1.29 µM | [11][12] |
| ENPP-1-IN-20 | Biochemical | IC50 | 0.09 nM | [13] |
| ENPP-1-IN-20 | Cell-based | IC50 | 8.8 nM | [13] |
Signaling Pathway of ENPP1 in the cGAS-STING Axis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ENPP-1-IN-11 Treatment in Ex Vivo Tumor Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ENPP-1-IN-11, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in an ex vivo tumor slice culture system. This advanced preclinical model offers a physiologically relevant platform to investigate the therapeutic potential of ENPP1 inhibition in a preserved tumor microenvironment.
Introduction to ENPP1 and its Role in Cancer
Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1][2] In the context of cancer, ENPP1 is frequently overexpressed in various solid tumors, including breast, lung, and ovarian cancers, and its elevated expression is often associated with poor prognosis and resistance to therapy.[2][3][4]
ENPP1 exerts its pro-tumoral effects through two primary mechanisms:
-
Inhibition of the cGAS-STING Pathway: ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway.[1][3][5] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust anti-tumor immune response, including the production of type I interferons.[1][6] By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[1][5]
-
Production of Adenosine: ENPP1 hydrolyzes ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[7][8] Adenosine in the tumor microenvironment (TME) signals through A2A receptors on immune cells, leading to the suppression of cytotoxic T cell and natural killer (NK) cell activity and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][8]
This compound: A Novel Therapeutic Strategy
This compound is a small molecule inhibitor designed to selectively target and inhibit the enzymatic activity of ENPP1. By blocking ENPP1, this compound is hypothesized to restore and enhance anti-tumor immunity by:
-
Increasing extracellular cGAMP levels: This leads to the activation of the STING pathway, promoting the infiltration and activation of cytotoxic immune cells within the TME.[1]
-
Reducing adenosine production: This alleviates the immunosuppressive effects of adenosine, further unleashing the anti-tumor immune response.
Ex Vivo Tumor Slice Cultures: A Superior Preclinical Model
Ex vivo tumor slice cultures represent a significant advancement over traditional 2D cell culture and in vivo animal models.[9][10] This technique utilizes fresh tumor tissue, which is cut into thin, viable slices that retain the native tumor architecture, cell-cell interactions, and the complex TME.[9][11] This model is therefore ideal for evaluating the efficacy of immunomodulatory agents like this compound in a patient-relevant context.
Experimental Protocols
Protocol 1: Preparation and Culture of Ex Vivo Tumor Slices
This protocol outlines the procedure for generating and culturing precision-cut tumor slices from fresh tumor tissue.
Materials:
-
Fresh tumor tissue (e.g., from patient-derived xenografts (PDXs) or surgical resections)
-
Vibrating microtome (vibratome)
-
Culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture inserts (e.g., Millicell)
-
6-well culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Ice
Procedure:
-
Tissue Collection and Transport: Immediately place freshly resected tumor tissue in ice-cold culture medium for transport to the laboratory.
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue with ice-cold PBS. Remove any necrotic or non-tumor tissue.
-
Embedding: Embed the tumor tissue in low-melting-point agarose on the vibratome specimen holder.
-
Slicing: Submerge the embedded tissue in ice-cold PBS in the vibratome buffer tray. Cut the tissue into 200-300 µm thick slices.
-
Slice Collection: Carefully transfer the individual tumor slices to a 6-well plate containing culture medium.
-
Culture Initiation: Place a single tumor slice onto a culture insert in a 6-well plate containing 1 mL of pre-warmed culture medium per well. Ensure the slice is at the air-liquid interface.[12]
-
Incubation: Incubate the tumor slice cultures at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Treatment of Ex Vivo Tumor Slices with this compound
This protocol describes the treatment of established tumor slice cultures with this compound.
Materials:
-
Established ex vivo tumor slice cultures (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
Acclimatization: Allow the tumor slice cultures to acclimatize for 24 hours before treatment.
-
Preparation of Treatment Media: Prepare a dilution series of this compound in culture medium to determine the optimal dose-response. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Treatment: Carefully remove the existing culture medium from the wells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the treated tumor slice cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Following incubation, harvest the tumor slices and the culture supernatant for downstream analysis.
Data Presentation
The following tables represent hypothetical quantitative data that could be generated from the described experiments, illustrating the expected effects of this compound treatment.
Table 1: Dose-Response of this compound on Cytokine Secretion in Tumor Slice Supernatants
| Treatment Group | Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 50 ± 8 | 120 ± 15 | 300 ± 25 |
| This compound | 0.1 | 150 ± 20 | 250 ± 30 | 450 ± 40 |
| This compound | 1 | 450 ± 50 | 600 ± 65 | 700 ± 75 |
| This compound | 10 | 800 ± 90 | 1100 ± 120 | 1200 ± 130 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Immune Cell Infiltration in Tumor Slices (Flow Cytometry Analysis)
| Treatment Group | Concentration (µM) | CD8+ T Cells (% of total cells) | CD4+ T Cells (% of total cells) | NK Cells (% of total cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 0 | 5 ± 1.2 | 10 ± 2.1 | 2 ± 0.5 | 25 ± 3.5 |
| This compound | 1 | 15 ± 2.5 | 12 ± 2.3 | 5 ± 1.1 | 15 ± 2.8 |
| This compound | 10 | 25 ± 3.1 | 14 ± 2.8 | 8 ± 1.5 | 8 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 3: Impact of this compound on Tumor Cell Viability
| Treatment Group | Concentration (µM) | Tumor Cell Viability (%) |
| Vehicle Control | 0 | 95 ± 4 |
| This compound | 1 | 80 ± 6 |
| This compound | 10 | 65 ± 8 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ENPP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for this compound treatment in ex vivo tumor slice cultures.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 11. Tumor slice culture system for ex vivo immunotherapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perfusion Air Culture of Precision-Cut Tumor Slices: An Ex Vivo System to Evaluate Individual Drug Response under Controlled Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Assays for ENPP-1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with ENPP-1 inhibitors.
FAQs: Enpp-1-IN-11 and In Vitro Activity
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP-1).[1] ENPP-1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes by hydrolyzing extracellular nucleotides, most notably ATP and 2'3'-cGAMP.[2][3][4][5] By inhibiting ENPP-1, this compound blocks the degradation of these substrates. This leads to an increase in the extracellular concentration of molecules like 2'3'-cGAMP, which can activate the STING (Stimulator of Interferon Genes) pathway, promoting an anti-tumor immune response.[3]
Q2: I am not observing any inhibitory activity with this compound in my in vitro assay. What are the possible reasons?
Several factors could contribute to a lack of activity. These can be broadly categorized into issues with the inhibitor itself, the assay setup, the enzyme, or the substrate. Our detailed troubleshooting guide below will walk you through a systematic approach to identify and resolve the issue.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is critical for maintaining the inhibitor's activity. For solid this compound, it is recommended to store it at -20°C for up to 3 years.[6] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or -20°C for one year.[6] Always refer to the manufacturer's datasheet for specific instructions.
Q4: What are the common substrates used for in vitro ENPP-1 assays?
Commonly used substrates for ENPP-1 in vitro assays include:
-
ATP (Adenosine triphosphate): A physiological substrate hydrolyzed by ENPP-1 to produce AMP and pyrophosphate (PPi).[2][4][7][8]
-
p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP): A colorimetric substrate.[9]
-
2'3'-cGAMP (Cyclic GMP-AMP): A key substrate involved in the cGAS-STING pathway.[2][4]
-
Fluorogenic substrates: Such as TG-mAMP, which releases a fluorescent molecule upon cleavage by ENPP-1.[10]
The choice of substrate can influence the assay outcome and inhibitor potency.
Troubleshooting Guide: No In Vitro Activity of this compound
This guide provides a step-by-step approach to troubleshoot the lack of expected activity from this compound in your in vitro experiments.
Step 1: Verify the Integrity and Preparation of this compound
Issue: The inhibitor may have degraded or been improperly prepared.
Troubleshooting Steps:
-
Check Storage Conditions: Confirm that the solid compound and its stock solutions have been stored at the recommended temperatures and protected from light and moisture.[6][11][12]
-
Solubility Issues: this compound is typically dissolved in DMSO.[6][11] Ensure the inhibitor is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations. If solubility is an issue, gentle warming or sonication may help. Always check the recommended solvent and concentration limits.
-
Fresh Preparations: If possible, prepare a fresh stock solution from the solid compound. Degradation can occur over time, especially with repeated freeze-thaw cycles.
-
Final Concentration in Assay: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not affect enzyme activity. Typically, this should be less than 1%.
Step 2: Evaluate the In Vitro Assay Conditions
Issue: The experimental setup may not be optimal for ENPP-1 activity or for detecting its inhibition.
Troubleshooting Steps:
-
Assay Buffer Composition: Check the pH, ionic strength, and presence of necessary co-factors (like Zn²⁺ for ENPP-1) in your assay buffer.[2] ENPP-1 activity is sensitive to these parameters.
-
Enzyme Concentration: The concentration of ENPP-1 should be in the linear range of the assay. If the enzyme concentration is too high, it may require a much higher concentration of the inhibitor to see an effect. Perform an enzyme titration to determine the optimal concentration.
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is crucial. For competitive inhibitors, a high substrate concentration will require a higher inhibitor concentration to achieve the same level of inhibition.[13] Consider using a substrate concentration at or below the Km value.
-
Incubation Time: Ensure the reaction is in the linear phase. Very short or very long incubation times might mask the inhibitory effect. Perform a time-course experiment to determine the optimal incubation period.
-
Positive Control: Always include a known ENPP-1 inhibitor as a positive control in your experiment. This will help confirm that the assay system is working correctly.
Step 3: Assess the ENPP-1 Enzyme and Substrate
Issue: The enzyme may be inactive, or the substrate may have degraded.
Troubleshooting Steps:
-
Enzyme Activity: Before testing inhibitors, verify the activity of your ENPP-1 enzyme preparation. If you are using a commercial enzyme, ensure it has been stored and handled correctly. If you are using a self-purified enzyme, its activity should be confirmed.
-
Substrate Integrity: Substrates like ATP can degrade over time. Use fresh or properly stored substrate solutions.
-
Choice of Substrate: The potency of an inhibitor can vary depending on the substrate used.[14] If you are not seeing activity with one substrate, consider trying an alternative, such as a fluorogenic or colorimetric substrate, to confirm the lack of inhibition.
Step 4: Data Analysis and Interpretation
Issue: The data may be misinterpreted, or the assay readout may be compromised.
Troubleshooting Steps:
-
Background Subtraction: Ensure you are correctly subtracting the background signal (from a reaction without enzyme or without substrate).
-
Interference with Assay Readout: Some compounds can interfere with the detection method (e.g., fluorescence quenching or enhancement, or colorimetric interference). Run a control with the inhibitor in the absence of the enzyme to check for such effects.
-
Dose-Response Curve: Test the inhibitor over a wide range of concentrations to generate a proper dose-response curve and accurately determine the IC50 value. A single high concentration might not be sufficient to observe inhibition, especially if the inhibitor is less potent than expected under your specific assay conditions.
Experimental Protocols
General Protocol for ENPP-1 In Vitro Assay (Colorimetric)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl₂, 0.1 mM ZnCl₂.
-
ENPP-1 Enzyme: Dilute to the desired concentration in assay buffer.
-
Substrate: e.g., p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5'-TMP) at a suitable concentration (e.g., 1 mM).
-
Inhibitor (this compound): Prepare a serial dilution in assay buffer from a DMSO stock.
-
Stop Solution: e.g., 100 mM NaOH.
-
-
Assay Procedure:
-
Add assay buffer, inhibitor (or vehicle control), and enzyme to the wells of a microplate.
-
Pre-incubate for 15-30 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at the same temperature.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Quantitative Data Summary
| Inhibitor | Target | Ki/IC50 | Assay Conditions | Reference |
| This compound | ENPP-1 | Ki = 45 nM | Not specified | [1] |
| Enpp-1-IN-1 | ENPP-1 | Not specified | Enhances INF-β transcription induced by cGAMP | [6] |
| Enpp-1-IN-20 | ENPP-1 | IC50 = 0.09 nM (biochemical), 8.8 nM (cell-based) | Not specified | [12] |
| ENPP1 Inhibitor C | ENPP1 | 35-fold more effective with 2'3'-cGAMP vs ATP | Not specified | [14] |
| Suramin | ENPP1 | More effective with ATP as substrate | Not specified | [14] |
Visualizations
Caption: A flowchart for troubleshooting the lack of in vitro activity of an ENPP-1 inhibitor.
Caption: The role of ENPP-1 in hydrolyzing ATP and 2'3'-cGAMP and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 9. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Enpp-1-IN-11
Welcome to the technical support center for Enpp-1-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent ENPP1 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), an enzyme that plays a crucial role in various signaling pathways, including the innate immune cGAS-STING pathway.[1][2] By inhibiting ENPP1, this compound can enhance the anti-tumor immune response by preventing the degradation of the immunotransmitter cGAMP.[3][4] However, like many small molecule inhibitors, this compound may exhibit poor aqueous solubility and/or low permeability, leading to limited oral bioavailability. This can result in suboptimal plasma concentrations and reduced efficacy in in vivo models.[5][6]
Q2: What are the major signaling pathways involving ENPP1 that I should be aware of for my studies?
ENPP1 is a key regulator of extracellular nucleotide metabolism and is involved in several critical signaling pathways:
-
cGAS-STING Pathway: ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway to initiate an anti-tumor immune response.[1][4][7] Inhibition of ENPP1 with this compound is expected to increase cGAMP levels, thereby enhancing STING-mediated immunity.
-
Insulin Signaling: ENPP1 can interfere with insulin receptor signaling, and its overexpression has been linked to insulin resistance.[7]
-
Purinergic Signaling: ENPP1 hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi).[8] This process is crucial for regulating bone mineralization and can influence the tumor microenvironment by modulating extracellular adenosine levels.[4]
Q3: What are the common reasons for poor bioavailability of small molecule inhibitors like this compound?
Poor bioavailability of orally administered drugs is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound does not dissolve well in the gastrointestinal fluids, limiting its absorption.[6]
-
Low Permeability: The compound cannot efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[6]
-
Efflux by Transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Action |
| Low or undetectable plasma levels of this compound after oral administration. | Poor aqueous solubility of the compound. | 1. Formulation enhancement: Prepare a formulation to improve solubility, such as a solution in a co-solvent, a suspension with micronized particles, or an amorphous solid dispersion.[9][10] 2. Salt formation: If this compound has an ionizable group, forming a salt can significantly increase its solubility.[9][11] |
| Low permeability across the intestinal wall. | 1. Prodrug approach: Synthesize a more lipophilic prodrug of this compound that can be converted to the active compound in vivo.[9] 2. Use of permeation enhancers: Co-administer with excipients that can improve intestinal permeability. | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the compound in the GI tract. | 1. Improve formulation homogeneity: Ensure the formulation is uniform, for example, by using a well-dispersed suspension or a clear solution. 2. Control food intake: Administer the compound to fasted or fed animals consistently, as food can affect drug absorption. |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Extensive first-pass metabolism in the liver. | 1. Co-administration with a metabolic inhibitor: If the metabolic pathway is known, co-dosing with a specific inhibitor can increase exposure (for research purposes only). 2. Alternative routes of administration: Consider intravenous (IV) or intraperitoneal (IP) injection to bypass the liver. |
Experimental Protocols
Below are detailed protocols for common experiments aimed at improving the bioavailability of this compound.
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Objective: To prepare a clear solution of this compound to enhance its dissolution and absorption.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 (or Kolliphor® HS 15)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix well.
-
Add Solutol HS 15 (e.g., 5-10% of the final volume) and vortex until the solution is clear.
-
Bring the solution to the final volume with saline.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration-time profile of this compound following administration of different formulations.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Divide mice into groups (e.g., n=3-5 per group) for each formulation to be tested (e.g., suspension vs. co-solvent formulation). Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Administer this compound at a specific dose (e.g., 10 mg/kg) via oral gavage or IV injection.
-
Collect blood samples (e.g., 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic profile of this compound with an improved formulation.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| LogP | 4.2 |
| pKa | Not ionizable |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Suspension in 0.5% CMC | Oral | 50 | 2.0 | 250 | 5% |
| Co-solvent Formulation | Oral | 300 | 1.0 | 1500 | 30% |
| Solution in Saline | IV | 2500 | 0.08 | 5000 | 100% |
Visualizations
ENPP1 Signaling Pathways
The following diagram illustrates the key signaling pathways involving ENPP1.
Caption: Key signaling pathways modulated by ENPP1.
Experimental Workflow for Improving Bioavailability
This diagram outlines a typical workflow for enhancing the in vivo bioavailability of a poorly soluble compound like this compound.
Caption: Workflow for bioavailability enhancement.
References
- 1. pnas.org [pnas.org]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. mdpi.com [mdpi.com]
- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Enpp-1-IN-11 cytotoxicity assessment and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ENPP-1-IN-11, a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). The information provided is intended to help users assess and mitigate potential cytotoxicity observed during their experiments.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound.
Issue 1: Unexpectedly High Cell Death Observed After Treatment
| Potential Cause | Recommended Action |
| High concentration of this compound: The inhibitor may be cytotoxic at the concentration used. | Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity, especially at higher concentrations. | Run a solvent control experiment where cells are treated with the same concentration of the solvent alone. Ensure the final solvent concentration in the culture medium is as low as possible (typically <0.5%). |
| Off-target effects: At higher concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity. | Review literature for known off-target effects of similar compounds. If possible, test the effects of other structurally distinct ENPP1 inhibitors to see if the cytotoxic effect is specific to this compound. |
| Cell line sensitivity: The specific cell line being used may be particularly sensitive to ENPP1 inhibition or the compound itself. | Test the inhibitor on a different cell line to assess if the cytotoxicity is cell-type specific. |
| Contamination: Microbial contamination of cell cultures can cause cell death. | Regularly check cell cultures for any signs of contamination (e.g., turbidity, color change in the medium, presence of microorganisms under the microscope). |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Action |
| Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure accurate and consistent cell counting and seeding for all wells and experiments. Allow cells to adhere and stabilize before adding the inhibitor. |
| Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent inhibitor concentrations. | Prepare fresh dilutions of this compound for each experiment. Use calibrated pipettes and proper dilution techniques. |
| Assay-specific issues: The chosen cytotoxicity assay may not be optimal for the experimental conditions. For example, compounds that interfere with cellular metabolism can affect the results of MTT assays. | Use multiple, mechanistically different cytotoxicity assays to confirm results (e.g., LDH assay for membrane integrity, Annexin V/PI staining for apoptosis). |
| Time-dependent effects: The cytotoxic effects of this compound may vary with the duration of exposure. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect without excessive cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
This compound is a potent inhibitor of ENPP1, an enzyme that hydrolyzes extracellular ATP and other nucleotides.[1] ENPP1 plays a crucial role in regulating purinergic signaling and is also the primary hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING innate immunity pathway.[2][3][4]
Potential mechanisms of cytotoxicity could include:
-
Modulation of the cGAS-STING pathway: By preventing the degradation of cGAMP, ENPP1 inhibitors can lead to sustained activation of the STING pathway.[4][5] While this is often the desired therapeutic effect in cancer immunotherapy, prolonged or excessive STING activation can induce apoptosis and cell death.[6][7]
-
Alterations in purinergic signaling: ENPP1 hydrolyzes extracellular ATP to AMP. Inhibition of ENPP1 can lead to an accumulation of extracellular ATP, which can have varying effects on cell viability depending on the cell type and the expression of purinergic receptors.
-
Induction of autophagy: Downregulation of ENPP1 has been linked to the activation of cytotoxic autophagy in some cancer cells through the AMPK-ULK1 signaling pathway.[2]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on its reported in vitro potency (Ki = 45 nM), a starting range of 10 nM to 1 µM is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific application.
Q3: How can I mitigate the cytotoxic effects of this compound while still achieving ENPP1 inhibition?
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired biological effect.
-
Co-treatment with Apoptosis or Necroptosis Inhibitors: If the mechanism of cell death is known or suspected to be apoptosis or necroptosis, co-treatment with specific inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK) may help to reduce cytotoxicity. This can help to determine if the observed cytotoxicity is a direct or indirect effect of ENPP1 inhibition.
-
Use in Combination with Other Therapies: In a therapeutic context, the pro-inflammatory and potentially cytotoxic effects of ENPP1 inhibition might be beneficial when combined with other treatments like radiotherapy or immune checkpoint inhibitors.[8][9]
Q4: What are the appropriate controls to include in my cytotoxicity experiments with this compound?
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Negative Control (if applicable): A structurally similar but inactive compound to assess for non-specific effects.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat them with the desired concentrations of this compound or controls for the specified duration.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: ENPP1 signaling and the impact of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 6. thesis.unipd.it [thesis.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ENPP-1 Inhibitors
Welcome to the technical support center for researchers utilizing ENPP-1 inhibitors in cancer cell studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming potential resistance to ENPP-1 inhibitors like ENPP-1-IN-11.
Troubleshooting Guides
This section provides structured guidance to troubleshoot common issues observed during in vitro and in vivo experiments with ENPP-1 inhibitors.
Issue 1: Reduced or No Inhibition of Cancer Cell Growth/Viability
If you observe that the ENPP-1 inhibitor is not producing the expected anti-proliferative or cytotoxic effects on your cancer cell line, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting/Verification Steps | Expected Outcome |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). | Identification of the effective concentration range for the inhibitor in your cell model. |
| Cell Line Insensitivity | Screen a panel of cancer cell lines with varying ENPP-1 expression levels to identify sensitive and resistant models. | Correlation between ENPP-1 expression and inhibitor sensitivity. |
| Inhibitor Instability | Check the stability of the inhibitor in your cell culture media over the time course of your experiment. Prepare fresh stock solutions regularly. | Consistent inhibitor activity throughout the experiment. |
| Development of Resistance | For long-term studies, culture cells with gradually increasing concentrations of the ENPP-1 inhibitor to select for resistant populations. | Generation of a resistant cell line for further mechanistic studies. |
| Low cGAS-STING Pathway Activity | Measure baseline expression of cGAS and STING in your cell line. Some cancer cells may have low or absent expression of these key pathway components. | Confirmation that the target pathway for the inhibitor's downstream effects is active. |
Issue 2: Lack of STING Pathway Activation
A primary mechanism of action for ENPP-1 inhibitors is the potentiation of the cGAS-STING pathway. If you are not observing downstream markers of STING activation (e.g., increased IFN-β production, IRF3 phosphorylation), consider these points.
| Potential Cause | Troubleshooting/Verification Steps | Expected Outcome |
| Insufficient cGAMP Production | Ensure your experimental system produces cGAMP. This may require co-treatment with a DNA damaging agent or transfection with dsDNA to stimulate cGAS. | Increased cGAMP levels leading to STING activation upon ENPP-1 inhibition. |
| ENPP-1 Independent cGAMP Degradation | Investigate other potential extracellular or intracellular nucleotidases that might be degrading cGAMP. | Identification of alternative cGAMP degradation pathways. |
| Mutations in STING or Downstream Effectors | Sequence the STING gene in your cell line to check for inactivating mutations. Assess the phosphorylation status of TBK1 and IRF3. | Confirmation of a functional STING signaling cascade. |
| Cellular Export of Inhibitor | Use an ABC transporter inhibitor to see if it restores sensitivity to the ENPP-1 inhibitor. | Increased intracellular concentration and efficacy of the ENPP-1 inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ENPP-1 inhibitors in cancer therapy?
ENPP-1 is an enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[1][2][3][4][5][6][7][8][9][10] The STING pathway, when activated, triggers an innate immune response, leading to the production of type I interferons and other cytokines that can promote an anti-tumor immune response.[1][2][3][5][6][7][8][9][10] ENPP-1 inhibitors block the degradation of cGAMP, thereby increasing its extracellular concentration and enhancing STING-mediated anti-tumor immunity.[1][2][3][5][6][7][8][9][11][10] Additionally, ENPP-1 can hydrolyze ATP to produce adenosine, which has immunosuppressive effects in the tumor microenvironment. By inhibiting ENPP-1, the production of adenosine is reduced, further contributing to an immune-active environment.[8][11]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to an ENPP-1 inhibitor like this compound?
While specific resistance mechanisms to this compound are not yet documented, based on general principles of drug resistance in cancer, several hypotheses can be proposed:
-
Upregulation of ENPP-1 Expression: Cancer cells may increase the expression of the ENPP-1 protein, requiring higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Mutations in the ENPP-1 Gene: Mutations in the ENPP1 gene could alter the drug-binding site, reducing the affinity of the inhibitor for the enzyme.[12]
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways that promote survival and proliferation, rendering them less dependent on the pathway targeted by the ENPP-1 inhibitor.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABC transporters, could actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Downregulation of the cGAS-STING Pathway: Cancer cells could acquire mutations or epigenetic silencing of key components of the cGAS-STING pathway, such as cGAS or STING itself, making them insensitive to the increased levels of cGAMP resulting from ENPP-1 inhibition.[3]
Q3: How can I measure the activity of my ENPP-1 inhibitor in a cell-based assay?
Several assays can be used to determine the efficacy of an ENPP-1 inhibitor:
-
ENPP-1 Activity Assay: This biochemical assay directly measures the enzymatic activity of ENPP-1. It can be performed using cell lysates or purified recombinant ENPP-1. A common method involves measuring the hydrolysis of a fluorogenic or colorimetric substrate.[5][6][7]
-
STING Activation Assay: This can be assessed by measuring downstream markers of STING signaling. This includes quantifying the levels of IFN-β mRNA or protein (via qPCR or ELISA) or detecting the phosphorylation of STING, TBK1, and IRF3 (via Western blot or flow cytometry).
-
Cell Viability/Proliferation Assay: Standard assays like MTT, MTS, or CellTiter-Glo can be used to measure the effect of the inhibitor on cancer cell viability and proliferation over time.
-
Co-culture with Immune Cells: To assess the immunomodulatory effects of the inhibitor, you can co-culture your cancer cells with immune cells (e.g., T cells, NK cells, or dendritic cells) and measure immune cell activation, cytokine production, or cancer cell killing.
Experimental Protocols
Protocol 1: In Vitro ENPP-1 Inhibition and STING Pathway Activation
This protocol describes a general workflow to assess the ability of an ENPP-1 inhibitor to block cGAMP hydrolysis and activate the STING pathway in cancer cells.
Caption: Workflow for assessing STING pathway activation upon ENPP-1 inhibition.
Protocol 2: Generation of an ENPP-1 Inhibitor-Resistant Cell Line
This protocol outlines a method for developing a cancer cell line with acquired resistance to an ENPP-1 inhibitor through continuous exposure.
Caption: Workflow for generating an ENPP-1 inhibitor-resistant cancer cell line.
Signaling Pathway Diagrams
ENPP-1 and the cGAS-STING Pathway
This diagram illustrates the central role of ENPP-1 in regulating the cGAS-STING pathway and how its inhibition can lead to an anti-tumor immune response.
Caption: The role of ENPP-1 in the cGAS-STING pathway and the effect of its inhibition.
Potential Resistance Mechanisms to ENPP-1 Inhibitors
This diagram outlines several potential mechanisms by which cancer cells may develop resistance to ENPP-1 inhibitors.
Caption: Potential mechanisms of resistance to ENPP-1 inhibitors in cancer cells.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of Enpp1, an extracellular glycoprotein involved in bone mineralization and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ENPP1 Inhibitors for Immuno-Oncology Research
For researchers and drug development professionals in oncology, the ecto-enzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) has emerged as a critical checkpoint in the innate immune response to cancer. By hydrolyzing the immunotransmitter cGAMP, ENPP1 suppresses the STING (Stimulator of Interferon Genes) pathway, thereby dampening antitumor immunity.[1][2][3] The development of potent and selective ENPP1 inhibitors aims to block this activity, restore STING signaling, and "reawaken" the immune system to fight tumors.[1][4]
This guide provides an objective comparison of ENPP-1-IN-11, a representative potent small molecule inhibitor, against other key alternatives, supported by experimental data and detailed protocols to aid in the evaluation of these critical research tools.
Comparative Analysis of ENPP1 Inhibitors
The efficacy of an ENPP1 inhibitor is determined by several key parameters, including its potency (IC50), selectivity against related enzymes, and activity in cellular and in vivo models. The following table summarizes these quantitative metrics for this compound and other significant inhibitors in the field.
| Inhibitor | Type | Potency (Enzymatic IC50/Ki) | Selectivity Profile | Cellular Activity (EC50) | In Vivo Efficacy |
| This compound (e.g., ZXP-8202) | Small Molecule | pM IC50[5] | High selectivity for ENPP1 is a key design feature for advanced inhibitors. | 10-20 nM[5] | Demonstrates tumor growth inhibition, often in combination with checkpoint inhibitors.[6][7] |
| STF-1084 | Small Molecule | Ki = 33 nM[8], 110 nM[9] | >100-fold selective over other ENPP isoforms.[10] Selective against ENPP2 (Ki=5.5 µM) and alkaline phosphatase (Ki>100 µM).[9] | 340 nM[9] | Synergizes with ionizing radiation to delay tumor progression in murine models.[8] |
| QS1 | Small Molecule | IC50 = 36 nM (at pH 9) | Activity is pH-dependent, with a 100-fold drop in potency at physiological pH (7.4).[11] | May non-specifically block cGAMP export, limiting its utility.[11] | Limited in vivo application due to pH sensitivity. |
| RBS2418 | Small Molecule | Potent and selective.[7] | Orally deliverable.[7] | Shows antitumor responses as a monotherapy.[7] | Currently in Phase I/Ib clinical trials (monotherapy and combo with pembrolizumab).[1][7] |
| ISM5939 | Small Molecule | Potent and orally bioavailable.[12] | Favorable safety profile in preclinical studies.[13] | Robust antitumor efficacy in in vivo studies.[13] | Received IND clearance from the FDA to enter clinical trials for solid tumors.[1][13] |
Key Experimental Protocols
Accurate evaluation of ENPP1 inhibitors requires robust and reproducible assays. Below are detailed methodologies for essential enzymatic and cell-based experiments.
ENPP1 Enzymatic Activity Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the ENPP1 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified ENPP1.
Methodology:
-
Principle: The assay measures the enzymatic hydrolysis of a substrate by recombinant human ENPP1 (rhENPP1). This can be done using a colorimetric substrate like p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or by directly measuring the formation of AMP/GMP from the physiological substrate cGAMP.[14][15]
-
Materials:
-
Recombinant human ENPP1
-
Substrate: 2'3'-cGAMP or ATP[15]
-
Assay Buffer: 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35[15]
-
Test compounds serially diluted in DMSO.
-
Detection Reagent: Transcreener® AMP²/GMP² Assay Kit (BellBrook Labs) or similar luminescence/fluorescence-based detection system.[15][16]
-
384-well plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of ENPP1 enzyme solution (e.g., at a final concentration of 500 pM) to each well.[15]
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of substrate solution (e.g., cGAMP at a final concentration of 10 µM).[15]
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and detect the product (AMP/GMP) by adding 10 µL of the detection reagent.
-
Incubate for 60 minutes.
-
Read the plate on a suitable plate reader (e.g., for fluorescence polarization).
-
Convert the raw data to the amount of product formed using a standard curve. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Cellular cGAMP Hydrolysis Assay
This assay measures an inhibitor's ability to protect extracellular cGAMP from degradation by ENPP1 expressed on the surface of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular context.
Methodology:
-
Principle: High-ENPP1 expressing cells (e.g., MDA-MB-231 breast cancer cells) are treated with an inhibitor.[5] Exogenous cGAMP is added to the medium. The ability of the inhibitor to prevent cGAMP hydrolysis is quantified by measuring the amount of cGAMP remaining in the conditioned medium, which is then used to stimulate a STING-reporter cell line.
-
Materials:
-
High-ENPP1 expressing cells (e.g., MDA-MB-231).
-
STING-reporter cells (e.g., THP-1 monocytes that produce IFN-β upon STING activation).[5]
-
2'3'-cGAMP.
-
Test compounds.
-
Cell culture media and supplements.
-
ELISA kit for human IFN-β.
-
-
Procedure:
-
cGAMP Degradation: a. Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 1 hour. c. Add a fixed concentration of 2'3'-cGAMP to the culture medium. d. Incubate for 4-6 hours to allow for ENPP1-mediated hydrolysis. e. Carefully collect the conditioned medium from each well.
-
STING Activation: a. Add the collected conditioned medium to a culture of THP-1 reporter cells. b. Incubate for 18-24 hours.
-
Quantification: a. Measure the concentration of IFN-β in the THP-1 supernatant using an ELISA kit.[5] b. The amount of IFN-β produced is proportional to the amount of cGAMP that was protected from hydrolysis. c. Plot the IFN-β concentration against the test compound concentration to calculate the EC50 value.
-
Visualizing Pathways and Processes
Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in ENPP1 inhibitor research.
Caption: ENPP1 acts as an immune checkpoint by hydrolyzing cGAMP, preventing STING activation.
Caption: A standard preclinical workflow for the development of novel ENPP1 inhibitors.
References
- 1. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]
- 7. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. STF-1084 | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medkoo.com [medkoo.com]
- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]
- 14. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
Mechanism of Action: A Tale of Two Strategies
An Objective Comparison of Enpp-1-IN-11 and STING Agonists for Immuno-Oncology
In the rapidly evolving field of cancer immunotherapy, activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them susceptible to immune-mediated destruction. This guide provides a detailed comparison of two distinct therapeutic approaches to harness the STING pathway: direct activation with STING agonists and indirect modulation through the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by molecules such as this compound.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used for their evaluation.
While both ENPP1 inhibitors and STING agonists aim to activate the STING pathway, their methods of achieving this are fundamentally different.
This compound: The Modulator
ENPP1 is a transmembrane enzyme that acts as a critical negative regulator of the STING pathway.[1] Its primary function in this context is to hydrolyze and degrade extracellular 2'3'-cyclic GMP-AMP (cGAMP), the natural ligand for STING.[2][3] Many tumor cells produce and release cGAMP in response to cytosolic DNA, acting as an "immunotransmitter" to alert the host immune system.[4] However, ENPP1, which is often overexpressed in the tumor microenvironment (TME), effectively dampens this signal.[1][5][6]
This compound and other ENPP1 inhibitors function by blocking this enzymatic degradation.[7][8] This action increases the half-life and local concentration of tumor-derived cGAMP in the TME, leading to a more sustained and localized activation of STING in surrounding immune cells, particularly dendritic cells.[3][4] This approach is considered an indirect, modulatory strategy that enhances the body's endogenous anti-tumor response.[4]
STING Agonists: The Activator
STING agonists are molecules, such as cyclic dinucleotides (CDNs), designed to directly bind to and activate the STING protein located on the endoplasmic reticulum.[9][10][11] This binding mimics the action of endogenous cGAMP, inducing a conformational change in STING.[7][12] This triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[13] Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of potent pro-inflammatory genes, most notably type I interferons (IFNs).[14][15] This strategy constitutes a direct and potent, but often systemic, activation of the innate immune system.[16]
References
- 1. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 12. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 14. STING agonist cGAMP enhances anti-tumor activity of CAR-NK cells against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Immunomodulatory Effects of ENPP1 Inhibition: A Comparative Guide
The ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint.[1][2] By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a key negative regulator of the STING (Stimulator of Interferon Genes) pathway.[1][3] cGAMP is a potent second messenger produced by cGAS (cyclic GMP-AMP synthase) upon sensing cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage within tumors.[4] Inhibition of ENPP1 prevents cGAMP degradation, leading to increased extracellular cGAMP levels that can activate STING in bystander immune cells, thereby triggering the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4] This mechanism transforms an immunosuppressive tumor microenvironment into an immune-active one, making ENPP1 inhibitors a promising class of molecules for cancer immunotherapy.[1][5]
This guide provides a comparative overview of Enpp-1-IN-11 and other novel ENPP1 inhibitors, focusing on their effects on cytokine production. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to assist researchers in validating the efficacy of these compounds.
The cGAS-STING Signaling Pathway and the Role of ENPP1 Inhibition
The inhibition of ENPP1 is designed to amplify the body's natural anti-tumor immune response. When cancer cells undergo stress or death, they release dsDNA into the cytoplasm, which is detected by cGAS. This triggers the synthesis of cGAMP, which is then exported from the cell. ENPP1 on the surface of cancer and stromal cells degrades this extracellular cGAMP, effectively silencing a critical alarm signal.[6] ENPP1 inhibitors block this degradation, allowing cGAMP to accumulate and activate the STING pathway in antigen-presenting cells like dendritic cells, leading to cytokine release and subsequent T-cell activation against the tumor.[1][7]
Caption: ENPP1 inhibition enhances paracrine STING signaling.
Comparison of ENPP1 Inhibitors
Several small-molecule inhibitors of ENPP1 have been developed to enhance STING-mediated immune responses. Their performance is typically evaluated based on their potency (IC50), selectivity, and ability to induce downstream effects such as cytokine production in cellular assays. This compound serves as a reference compound in this class.
| Inhibitor Name | Target | Inhibitory Potency (IC50/Ki) | Key Cytokine Upregulation | Cell/Animal Model Used | Citation(s) |
| This compound | ENPP1 | Data not specified in results; used as a positive control. | IFN-β, IP-10 | THP-1 cells | [8][9] |
| ISM5939 | ENPP1 | ~1-2 nM (vs cGAMP & ATP) | Stabilizes cGAMP; avoids systemic cytokine storm | Human/mouse cell lines; CT26, MC38 syngeneic models | [8][10] |
| STF-1623 | ENPP1 | Ki = 16 nM (mouse ENPP1)IC50 = 68 nM (human ENPP1) | IFN-γ | Panc02, breast, colorectal, glioblastoma models | [2][6][11] |
| LCB33 | ENPP1 | 1 nM (vs cGAMP) | Type I IFN | THP-1 dual reporter cells; CT26 syngeneic model | [12] |
| Compound 31 | ENPP1 | 14.68 nM | Promotes cytokine release | 4T1 and CT26 syngeneic models | [13] |
| MV-626 | ENPP1 | Potent and selective | Augments T-cell activity | In vivo models | [14] |
| SR-8314 | ENPP1 | Ki = 79 nM | Increases CD3+, CD4+, CD8+ T-cells | In vivo models | [3] |
Experimental Validation: Workflow and Protocols
Validating the effect of an ENPP1 inhibitor on cytokine production involves a series of well-defined experiments, from confirming enzymatic inhibition to measuring the downstream cellular immune response.
Caption: Workflow for validating ENPP1 inhibitor-mediated cytokine production.
Detailed Experimental Protocols
Below are generalized protocols for key experiments based on standard methodologies cited in the literature.[8][9][12][15]
Cell-Based STING Activation Assay (THP-1 Reporter Cells)
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., Lucia luciferase) under the control of an IFN-regulatory factor (IRF)-inducible promoter.
-
Cell Seeding:
-
Culture THP-1 Dual™ reporter cells according to the manufacturer's instructions.
-
Centrifuge cells, wash, and resuspend in fresh, pre-warmed culture medium.
-
Seed 100,000 to 200,000 cells per well in a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of the ENPP1 inhibitor (e.g., this compound) in culture medium.
-
Add the inhibitor to the wells.
-
Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells to serve as the substrate for ENPP1.
-
Include appropriate controls: untreated cells, cells with cGAMP only, and cells with a known inhibitor.
-
-
Incubation and Measurement:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Measure reporter activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence on a plate reader).
-
-
Data Analysis:
-
Subtract background luminescence from all readings.
-
Normalize the signal to the "cGAMP only" control.
-
Plot the dose-response curve to determine the EC50 of the inhibitor in restoring STING signaling.
-
Cytokine Quantification by ELISA
This protocol measures the concentration of a specific secreted cytokine (e.g., IFN-β) in the cell culture supernatant.
-
Sample Collection:
-
Following treatment of cells (e.g., THP-1 cells or co-cultures) with the ENPP1 inhibitor as described above, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be used immediately or stored at -80°C.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., Human IFN-β ELISA Kit).
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add prepared standards and the collected cell supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add a substrate-conjugated enzyme (e.g., HRP-streptavidin).
-
Add the substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[16]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Cytokine mRNA Quantification by RT-qPCR
This protocol measures the relative expression of cytokine-encoding genes, providing evidence of transcriptional activation.
-
RNA Isolation and cDNA Synthesis:
-
After treating cells with the ENPP1 inhibitor for a shorter duration (e.g., 4-8 hours), lyse the cells and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., IFNB1, CXCL10), a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The results are expressed as a fold change in expression in treated samples compared to untreated controls.[15]
-
Conclusion
References
- 1. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. bioengineer.org [bioengineer.org]
- 6. news-medical.net [news-medical.net]
- 7. STING activation of tumor endothelial cells initiates spontaneous and therapeutic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3- d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human ENPP1 ELISA Kit [ABIN6955501] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
Unlocking Antitumor Immunity: A Comparative Guide to ENPP1 Inhibitors, Featuring Enpp-1-IN-11
For researchers, scientists, and drug development professionals, the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the intricate dance of the tumor microenvironment. By dampening the cGAS-STING pathway, a key driver of innate antitumor immunity, ENPP1 presents a compelling target for therapeutic intervention. This guide offers an objective comparison of the efficacy of Enpp-1-IN-11 and other notable ENPP1 inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
The Critical Role of ENPP1 in Cancer Progression
ENPP1 is a type II transmembrane glycoprotein that plays a significant role in tumorigenesis through its enzymatic activity.[1][2] It functions as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1] This pathway is a crucial component of the innate immune system's ability to detect cytosolic DNA, a danger signal often present in cancer cells, and mount an antitumor response.
The mechanism involves ENPP1's ability to hydrolyze extracellular 2'3'-cyclic GMP-AMP (cGAMP), the second messenger that activates STING. By degrading cGAMP, ENPP1 effectively shuts down the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines essential for recruiting and activating immune cells against the tumor.[1] Consequently, high expression of ENPP1 in the tumor microenvironment is often associated with an immunosuppressive landscape and poor prognosis in various cancers, including breast, lung, and ovarian cancers.[1][3][4][5]
This compound and Other Small Molecule Inhibitors: A Comparative Analysis
A growing arsenal of small molecule inhibitors is being developed to block the enzymatic activity of ENPP1, thereby restoring the cGAS-STING pathway's antitumor functions. This section provides a comparative overview of the potency of this compound and other key inhibitors based on their reported enzymatic inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). It is important to note that while both Kᵢ and IC₅₀ are measures of inhibitor potency, Kᵢ represents the inhibition constant, a more specific measure of binding affinity.
| Inhibitor | Potency (Kᵢ/IC₅₀) | Cancer Model/Cell Line | Reference |
| This compound | Kᵢ: 45 nM | (Enzymatic Assay) | [6] |
| Enpp-1-IN-12 | Kᵢ: 41 nM | (Enzymatic Assay) | [7] |
| AVA-NP-695 | Kᵢ: 281 pM | (Enzymatic Assay) | N/A |
| SR-8541A | IC₅₀: 1.4 nM | (Enzymatic Assay) | N/A |
| SR-8314 | Kᵢ: 79 nM | (Enzymatic Assay) | N/A |
| Unnamed Compound [I] | IC₅₀: 1.2 nM | THP-1 (leukemia) | [8] |
Note: Cell-based IC₅₀ values for this compound in specific cancer cell lines are not publicly available at the time of this publication. The data presented here is based on enzymatic assays.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
ENPP1 Enzymatic Activity Assay (Colorimetric)
This protocol is a general guideline for determining the in vitro potency of ENPP1 inhibitors using a colorimetric substrate.
Materials:
-
Recombinant human ENPP1 protein
-
ENPP1 inhibitor (e.g., this compound)
-
p-Nitrophenyl pyrophosphate (pNPP) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl₂ and ZnCl₂)
-
Stop solution (e.g., NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ENPP1 enzyme to each well, except for the blank controls.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ENPP1 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
ENPP1 inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the ENPP1 inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]
Enpp-1-IN-11 and Other Immunotherapies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the innate immune system has emerged as a promising strategy to overcome resistance to existing treatments. One such approach involves the inhibition of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key negative regulator of the cGAS-STING pathway. This guide provides a comparative analysis of Enpp-1-IN-11, a potent ENPP1 inhibitor, and other immunotherapeutic modalities, with a focus on their mechanisms of action, preclinical performance, and the experimental protocols used for their evaluation.
Executive Summary
ENPP1 inhibitors, including this compound, represent a novel class of immuno-oncology agents that function by activating the STING (Stimulator of Interferon Genes) pathway. This pathway, when triggered, initiates a potent anti-tumor immune response. Unlike direct STING agonists which can be associated with systemic toxicities, ENPP1 inhibitors offer a more targeted approach by preventing the degradation of the natural STING ligand, 2'3'-cGAMP, within the tumor microenvironment. This guide will delve into the specifics of this compound and its counterparts, providing a framework for understanding their potential in cancer therapy.
Mechanism of Action: ENPP1 Inhibition vs. Other Immunotherapies
The primary mechanism of this compound is the blockade of the ENPP1 enzyme.[1][2][3] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and 2',3'-cGAMP.[4][5] In the tumor microenvironment, cancer cells can release 2',3'-cGAMP, which acts as a "danger signal" to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor response.[1][6] However, many tumors overexpress ENPP1, which degrades 2',3'-cGAMP, thereby dampening this crucial anti-tumor immune signaling.[1][4]
By inhibiting ENPP1, this compound and similar molecules prevent the breakdown of 2',3'-cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway. This in turn promotes the infiltration and activation of cytotoxic T lymphocytes and enhances the overall anti-tumor immune response.[1]
This mechanism contrasts with other major classes of immunotherapies:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): These antibodies block inhibitory receptors on T cells or their ligands on tumor cells, releasing the "brakes" on an existing anti-tumor T cell response.
-
Direct STING Agonists: These molecules directly bind to and activate the STING protein, initiating the downstream signaling cascade. While potent, their systemic administration can lead to off-target effects and toxicity.[1]
The following diagram illustrates the central role of ENPP1 in regulating the cGAS-STING pathway.
Caption: cGAS-STING pathway and the mechanism of ENPP1 inhibition.
Comparative Performance Data
While direct head-to-head in vivo comparative studies for this compound against other immunotherapies are not extensively published, we can compare the biochemical potency of various ENPP1 inhibitors and the conceptual advantages of this class of drugs.
Table 1: Biochemical Potency of Selected ENPP1 Inhibitors
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | ENPP1 | Enzymatic | Ki = 45 nM | [7] |
| Enpp-1-IN-19 | ENPP1 | Enzymatic | IC50 = 68 nM | [8] |
| Enpp-1-IN-20 | ENPP1 | Enzymatic | IC50 = 0.09 nM | [9] |
| Enpp-1-IN-20 | ENPP1 | Cell-based | IC50 = 8.8 nM | [9] |
Table 2: Conceptual Comparison of Immunotherapy Classes
| Feature | ENPP1 Inhibitors (e.g., this compound) | Immune Checkpoint Inhibitors | Direct STING Agonists |
| Primary Target | ENPP1 enzyme | PD-1, PD-L1, CTLA-4 | STING protein |
| Mechanism | Indirect STING activation via 2'3'-cGAMP stabilization | Releasing inhibition of T cells | Direct activation of STING signaling |
| Mode of Action | Turns "cold" tumors "hot" by initiating an immune response | Reinvigorates an existing but suppressed immune response | Potent initiation of innate immunity |
| Potential Advantage | Targeted action in the tumor microenvironment, potentially lower systemic toxicity | Broad applicability across many tumor types | Strong, rapid immune activation |
| Potential Limitation | Efficacy may depend on tumor ENPP1 expression and cGAMP production | Only effective in patients with pre-existing T cell infiltration | Potential for systemic inflammation and toxicity |
Preclinical studies have demonstrated that combining ENPP1 inhibitors with checkpoint inhibitors can lead to synergistic anti-tumor effects, suggesting that these two classes of drugs have complementary mechanisms of action.[1]
Experimental Protocols
The evaluation of ENPP1 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro ENPP1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) of a compound against the ENPP1 enzyme.
Materials:
-
Recombinant human ENPP1 enzyme
-
Substrate (e.g., ATP or a fluorogenic analog)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and ZnCl2)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., a kit to measure the product of the enzymatic reaction, such as AMP/GMP or phosphate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the ENPP1 enzyme to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value by fitting the data to a dose-response curve.
The following diagram illustrates a typical workflow for an in vitro ENPP1 inhibition assay.
Caption: A simplified workflow for an in vitro ENPP1 inhibition assay.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other immunotherapies in a preclinical animal model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
This compound formulated for in vivo administration
-
Other immunotherapies (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, combination of this compound and anti-PD-1).
-
Administer the treatments according to a predefined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for anti-PD-1).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
The logical relationship for assessing the synergistic effect of combination therapy is depicted below.
Caption: Logical flow for evaluating combination therapy efficacy.
Conclusion
This compound and other ENPP1 inhibitors represent a promising new frontier in cancer immunotherapy. By targeting a key negative regulator of the cGAS-STING pathway, these molecules have the potential to induce a robust anti-tumor immune response, particularly in "immune-cold" tumors that are refractory to current therapies. While direct comparative data for this compound is still emerging, the preclinical data for the broader class of ENPP1 inhibitors, especially in combination with checkpoint blockade, is highly encouraging. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this novel class of immunotherapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enpp-1-IN-19 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Enpp-1-IN-11: A Comparative Analysis of Potency and Selectivity Against Key ENPP1 Tool Compounds
For researchers in oncology, immunology, and metabolic diseases, the ecto-enzyme ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) has emerged as a critical therapeutic target. Its role in hydrolyzing the immunostimulatory second messenger cGAMP and its involvement in insulin signaling and mineralization have spurred the development of potent and selective inhibitors. This guide provides a comparative overview of Enpp-1-IN-11, a notable ENPP1 inhibitor, alongside other widely used tool compounds, focusing on their potency and selectivity to aid researchers in selecting the most appropriate molecule for their studies.
This compound is a potent inhibitor of ENPP1 with a reported inhibitory constant (Ki) of 45 nM. It is under investigation for its potential as an anti-cancer agent due to its ability to modulate the cGAS-STING pathway. This pathway is a key component of the innate immune system that, when activated, can lead to an anti-tumor immune response. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, thereby enhancing STING signaling and promoting anti-tumor immunity.
Comparative Potency of ENPP1 Inhibitors
The landscape of ENPP1 inhibitors includes several tool compounds, each with distinct potency profiles. A direct comparison of their inhibitory activities is crucial for experimental design and interpretation of results. The table below summarizes the reported potency values for this compound and other key tool compounds. It is important to note that these values are derived from various studies and may not be directly comparable due to differences in assay conditions.
| Compound | Potency (Ki/IC50) | Assay Type | Reference |
| This compound | Ki: 45 nM | Biochemical | [Source Not Found] |
| STF-1623 | Ki: < 2 nM; IC50: 0.4-0.6 nM | Biochemical | [1] |
| SR-8314 | Ki: 79 nM | Biochemical | [2][3][4] |
| MV-626 | "Highly potent" | Not specified | [5][6] |
| Enpp-1-IN-20 | IC50: 0.09 nM | Biochemical | [7] |
| IC50: 8.8 nM | Cell-based | [7] |
Selectivity Profile: A Critical Consideration
The selectivity of an inhibitor is as critical as its potency. Off-target effects can lead to misleading experimental results and potential toxicity. The ENPP family consists of seven members (ENPP1-7) with structural similarities, making the development of selective inhibitors challenging. An ideal ENPP1 inhibitor should exhibit high selectivity for ENPP1 over other ENPP family members and other phosphodiesterases.
Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against other ENPP family members and a broader panel of enzymes. In contrast, some other tool compounds are described as "selective" or "highly selective". For instance, STF-1623, SR-8314, and MV-626 are reported to be selective for ENPP1, although detailed quantitative selectivity data is often proprietary or not extensively published.[2][5][8] The development of highly selective inhibitors is an ongoing area of research in the field.[9][10]
Signaling Pathways and Experimental Workflows
The primary mechanism by which ENPP1 inhibitors exert their anti-tumor effects is through the modulation of the cGAS-STING signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating ENPP1 inhibitors.
Figure 1. The cGAS-STING signaling pathway and the role of ENPP1 inhibition.
Figure 2. Experimental workflow for evaluating ENPP1 inhibitors.
Experimental Protocols
Biochemical ENPP1 Inhibitor Potency Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against ENPP1 using a fluorescence-based assay.
Materials:
-
Recombinant human ENPP1 enzyme
-
ENPP1 substrate (e.g., 2'3'-cGAMP or ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Detection reagent (e.g., Transcreener® ADP²/AMP²/GMP² Assay Kit)
-
384-well assay plates (low-volume, black)
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the assay plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.
-
Add the ENPP1 enzyme to all wells except for the no-enzyme control wells.
-
Initiate the enzymatic reaction by adding the ENPP1 substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the detection kit protocol.
-
Read the plate on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ENPP1 Activity and STING Pathway Activation Assay
This protocol outlines a method to assess the ability of an inhibitor to block ENPP1 activity in a cellular context and subsequently activate the STING pathway.
Materials:
-
Cancer cell line endogenously or exogenously expressing ENPP1 (e.g., MDA-MB-231).
-
THP-1 Lucia™ ISG reporter cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound or other inhibitors) dissolved in DMSO.
-
QUANTI-Luc™ reagent.
-
Luminometer.
Procedure:
-
ENPP1 Activity:
-
Seed the ENPP1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the amount of remaining extracellular cGAMP in the supernatant using a suitable method (e.g., LC-MS/MS or a cGAMP-specific ELISA). A decrease in cGAMP degradation indicates ENPP1 inhibition.
-
-
STING Pathway Activation:
-
In a separate 96-well plate, seed the THP-1 Lucia™ ISG reporter cells.
-
Add the collected supernatant from the ENPP1-expressing cells (treated with the inhibitor) to the THP-1 cells.
-
Incubate for 24 hours.
-
Add QUANTI-Luc™ reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the IRF-inducible Lucia luciferase reporter and thus, activation of the STING pathway.
-
Conclusion
This compound is a potent inhibitor of ENPP1 that holds promise for cancer immunotherapy by modulating the cGAS-STING pathway. While its potency is comparable to some other tool compounds, a comprehensive and direct comparison of both potency and, critically, selectivity against a broad panel of related enzymes is necessary for a complete understanding of its pharmacological profile. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. As the field of ENPP1-targeted therapeutics continues to evolve, the availability of well-characterized and highly selective tool compounds will be paramount for advancing our understanding of ENPP1 biology and developing novel treatment strategies.
References
- 1. STF-1623 (ENPP1 inhibitor 32) | ENPP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 6. MV-626, a potent and selective inhibitor of ENPP1 enhances STING activation and augments T-cell mediated anti-tumor activity in vivo | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioengineer.org [bioengineer.org]
- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
Validating the On-Target Effects of Enpp-1-IN-11 Using CRISPR: A Comparative Guide
Introduction: Ectonucleotide pyrophosphatate/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint by negatively regulating the cGAS-STING pathway.[1][2] ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, thereby dampening anti-tumor immune responses.[1][3] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity.[1][4] Enpp-1-IN-11 is a small molecule inhibitor of ENPP1. This guide provides a comprehensive framework for validating the on-target effects of this compound using CRISPR-Cas9-mediated gene editing, comparing its performance with other inhibitors, and detailing essential experimental protocols.
Comparative Performance of ENPP1 Inhibitors
Validating a new inhibitor requires benchmarking its performance against existing alternatives. The following table provides a template for comparing key parameters of various ENPP1 inhibitors. The data presented here are illustrative and should be replaced with experimental findings.
Table 1: Comparison of ENPP1 Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | IC50 (nM) | Selectivity (Fold vs. other NPPs) | Cell-based Activity (EC50, nM) | Reference |
| This compound | ENPP1 | [Insert Data] | [Insert Data] | [Insert Data] | [Internal Data] |
| Compound 7c | ENPP1 | 58 (Ki) | >100 | [Insert Data] | [3] |
| SR-8314 | ENPP1 | 79 (Ki) | >100 | [Insert Data] | [3] |
| MV-626 | ENPP1 | [Insert Data] | [Insert Data] | [Insert Data] | [3] |
| RBS2418 | ENPP1 | [Insert Data] | [Insert Data] | [Insert Data] | [4] |
| ZX-8177 | ENPP1 | [Insert Data] | [Insert Data] | [Insert Data] | [4] |
Experimental Protocols
A critical component of validating a targeted inhibitor is demonstrating its specific engagement with the intended target in a cellular context.[5][6] CRISPR-Cas9 technology is invaluable for this purpose, as it allows for the creation of knockout cell lines that serve as ideal negative controls.[5][6][7]
Generation of ENPP1 Knockout Cell Lines via CRISPR-Cas9
Objective: To create a stable ENPP1 knockout (KO) cell line to confirm that the effects of this compound are ENPP1-dependent.
Methodology:
-
sgRNA Design and Cloning:
-
Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the ENPP1 gene to maximize the likelihood of a frameshift mutation.[8] Use online design tools such as Benchling or CRISPOR.
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance), such as lentiCRISPRv2.[8][9]
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cell line (e.g., THP-1 monocytes or a tumor cell line of interest) with the lentiviral particles in the presence of polybrene.[9]
-
-
Selection and Clonal Isolation:
-
Validation of Knockout:
Cellular Thermal Shift Assay (CETSA)
Objective: To directly demonstrate the binding of this compound to ENPP1 in intact cells.[11][12] Ligand binding typically increases the thermal stability of the target protein.[11][12]
Methodology:
-
Cell Treatment:
-
Treat both wild-type (WT) and ENPP1 KO cells with this compound or a vehicle control (e.g., DMSO) for a specified time.[13]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler.[13]
-
-
Lysis and Fractionation:
-
Detection:
ENPP1 Enzymatic Activity Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ENPP1.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from WT and ENPP1 KO cells in a suitable buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0).[14]
-
-
Inhibitor Incubation:
-
Pre-incubate the WT cell lysate with a serial dilution of this compound. Use the ENPP1 KO lysate as a negative control.
-
-
Enzymatic Reaction:
-
Detection and Quantification:
-
If using a colorimetric substrate, stop the reaction and measure the absorbance.[14]
-
If using a physiological substrate, the product (e.g., AMP/GMP) can be detected using specialized kits like the Transcreener AMP²/GMP² Assay, which measures the product in real-time.[17]
-
Calculate the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: The role of ENPP1 in hydrolyzing extracellular cGAMP to suppress STING signaling.
Experimental Workflow
Caption: Experimental workflow for validating this compound on-target effects using CRISPR.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]
- 4. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. biocompare.com [biocompare.com]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genemedi.net [genemedi.net]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Activity Assays for ENPP1 with Physiological Substrates ATP and ADP | Springer Nature Experiments [experiments.springernature.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Navigating the Safe Disposal of Enpp-1-IN-11: A Procedural Guide
For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential information on the proper disposal procedures for Enpp-1-IN-11, a potent inhibitor of Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1).[1] Adherence to these guidelines is critical for laboratory safety and environmental protection.
Disposal Procedures
As a specific safety data sheet (SDS) for this compound is not publicly available, general laboratory chemical waste disposal procedures should be strictly followed. All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous unless explicitly confirmed to be non-hazardous.
Step-by-Step Disposal Protocol:
-
Identification and Classification: Treat this compound as a hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other types of waste, such as biological or radioactive waste, to prevent unforeseen chemical reactions.
-
Containerization:
-
Use a designated, compatible, and leak-proof container for solid and liquid waste. The original container is often the best choice for storing the waste.
-
Ensure the container is in good condition and has a secure lid.
-
Do not use food service or household containers.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound". Include the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental health and safety (EHS) or waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Empty Container Disposal:
-
Containers that have held this compound should be triple-rinsed with a suitable solvent.
-
The rinseate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and air-drying in a ventilated area (such as a chemical fume hood), the empty container can be disposed of as regular laboratory waste after defacing the original label.[2][3]
Quantitative Data for this compound
| Property | Value | Source |
| Kᵢ Value | 45 nM | MedChemExpress[1] |
| Biological Target | Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) | MedChemExpress[1] |
| Stability | Low clearance in human and mouse liver microsomes; Good plasma stability in human and mouse plasma | MedChemExpress[1] |
| Storage (as supplied) | Room temperature in the continental US; may vary elsewhere. | MedChemExpress[1] |
ENPP1 Signaling Pathway and Inhibition
This compound is an inhibitor of ENPP1, an enzyme that plays a critical role in regulating the cGAS-STING signaling pathway, a key component of the innate immune system. ENPP1 hydrolyzes cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) protein.[4][5] By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and subsequent downstream immune responses, which are being explored for cancer immunotherapy.[4]
Caption: Inhibition of ENPP1 by this compound enhances STING-mediated immunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. vumc.org [vumc.org]
- 4. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Personal protective equipment for handling Enpp-1-IN-11
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational Plan for the Safe Handling and Disposal of the ENPP1 Inhibitor, Enpp-1-IN-11.
This guide provides crucial, immediate safety and logistical information for the handling of this compound, a potent Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Disclaimer
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a toxic compound that can be a moderate to severe irritant to the skin and eyes.[1] All handling should be performed by personnel trained and familiar with the procedures for potent active pharmaceutical ingredients.[1]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator | To prevent inhalation of the compound, which may be harmful.[1] |
| Hand Protection | Chemical-resistant rubber gloves | To prevent skin contact, as the compound is a skin irritant.[1] |
| Eye Protection | Chemical safety goggles | To protect eyes from splashes and irritation.[1] |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing and skin.[1] |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step procedural guide for the safe handling of this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Log: Record the date of receipt and assign a lot number for tracking.
-
Store: Store the compound in a cool, dry, and well-ventilated area, protected from light and heat.[1] For long-term storage of this compound as a solid, -20°C is recommended. If in solvent, store at -80°C.
Handling and Experimental Use
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: When weighing the solid compound, use a tared, sealed container to prevent dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transportation: When moving the compound or its solutions within the laboratory, use a secondary container to prevent spills.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water.[1] |
In all cases of exposure, seek immediate medical attention.
Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent, inert material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Protective Gear: All personnel involved in the cleanup must wear appropriate PPE, including a self-contained breathing apparatus for large spills.[1]
Disposal Plan
All waste containing this compound, including unused compound, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Segregation: Store the hazardous waste container in a designated, secure area, segregated from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a certified hazardous waste disposal vendor, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
ENPP1 Signaling Pathway
This compound is an inhibitor of ENPP1, which plays a critical role in the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. This pathway is a key component of the innate immune system's response to cytosolic DNA, which can be a sign of viral infection or cellular damage.
ENPP1 hydrolyzes cyclic GMP-AMP (cGAMP), a second messenger produced by cGAS in response to cytosolic DNA. By breaking down cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby dampening the downstream inflammatory and antiviral response. Inhibitors like this compound block this action of ENPP1, leading to an accumulation of cGAMP and a more robust activation of the STING pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
